

A Comparative Analysis of Angeloylgomisin H and Other Bioactive Gomisin Compounds

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Compound of Interest

Compound Name: *Angeloylgomisin H*

Cat. No.: *B3029435*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of **Angeloylgomisin H** with other prominent gomisins isolated from *Schisandra chinensis*. The information presented is supported by experimental data from various studies, offering a valuable resource for evaluating the therapeutic potential of these natural lignans.

Chemical Structures and Overview

Gomisins are a class of dibenzocyclooctadiene lignans found in *Schisandra chinensis*, a plant with a long history in traditional medicine. These compounds exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and hepatoprotective activities. **Angeloylgomisin H** is distinguished by an angeloyl group in its structure, which may contribute to its unique biological profile.

Compound	Chemical Structure	Molecular Formula	Molecular Weight (g/mol)	Key Biological Activities
Angeloylgomisin H	[Insert Chemical Structure of Angeloylgomisin H]	C28H36O8	500.58	Anti-diabetic, Myocardial protective, Detoxifying, Moderate cytotoxic, Anti-inflammatory
Gomisin A	[Insert Chemical Structure of Gomisin A]	C23H28O7	416.47	Anti-inflammatory, Neuroprotective, Hepatoprotective , Anticancer
Gomisin G	[Insert Chemical Structure of Gomisin G]	C23H28O6	400.47	Improves muscle strength, Enhances mitochondrial biogenesis, Anticancer
Gomisin J	[Insert Chemical Structure of Gomisin J]	C23H28O6	400.47	Anticancer (induces necroptosis and apoptosis), Anti-inflammatory, Antihypertensive

Comparative Biological Activity: Quantitative Data

The following tables summarize the available quantitative data for the cytotoxic and anti-inflammatory activities of **Angeloylgomisin H** and other gomisin compounds. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Comparative Cytotoxic Activity (IC50 values)

Compound	Cell Line	Cancer Type	IC50 (µg/mL)	IC50 (µM)	Citation
Angeloylgomisin H	MCF-7	Breast Cancer	100-200	~200-400	[1]
HEK293	Human Embryonic Kidney	100-200	~200-400	[1]	
CAL27	Tongue Cancer	100-200	~200-400	[1]	
Gomisin A	A2780	Ovarian Cancer	Not specified	15.1	
Gomisin G	MDA-MB-231	Triple-Negative Breast Cancer	Not specified	Effective at 10 µM	[2]
Gomisin J	MCF-7	Breast Cancer	<10 (suppressed proliferation)	Not specified	[3]
MDA-MB-231	Breast Cancer	<10 (suppressed proliferation)	Not specified	[3]	
Glioma cell lines	Glioma	Not specified	Markedly reduced proliferation	[4]	

Table 2: Comparative Anti-inflammatory Activity (Inhibition of Nitric Oxide Production)

Compound	Cell Line	Stimulant	IC50 (μM)	Citation
Angeloylgomisin H	Data not available	-	-	
Gomisin J	RAW 264.7	LPS	Reduces NO production	[5]
Gomisin N	RAW 264.7	LPS	Reduces NO production	[5]
Schisandrin C	RAW 264.7	LPS	Reduces NO production	[5]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability and the cytotoxic effects of compounds.

Materials:

- 96-well microtiter plates
- Cancer cell lines (e.g., MCF-7, A549, etc.)
- Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
- Test compounds (**Angeloylgomisin H** and other gomisins) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

- **Cell Seeding:** Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 μ L of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
- **Incubation:** Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
- **MTT Addition:** After the incubation period, add 10 μ L of MTT solution to each well and incubate for an additional 4 hours at 37°C.
- **Formazan Solubilization:** After the 4-hour incubation with MTT, add 100 μ L of the solubilization solution to each well. Gently pipette up and down to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the anti-inflammatory activity of compounds by quantifying their ability to inhibit nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

- RAW 264.7 macrophage cell line
- 96-well microtiter plates

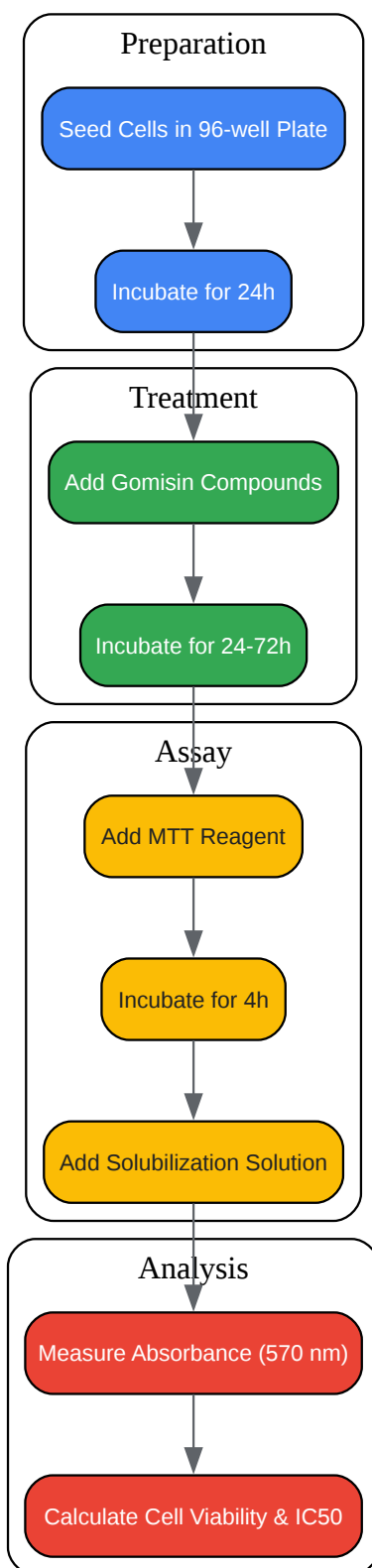
- Complete culture medium (DMEM with 10% FBS)
- Lipopolysaccharide (LPS) from E. coli
- Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite (NaNO₂) standard solution
- Test compounds (**Angeloylgomisin H** and other gomisins) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

- Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5×10^4 cells/well in 100 μ L of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
- LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 μ g/mL) for 24 hours. Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells treated with vehicle but not LPS).
- Nitrite Measurement: After the 24-hour incubation, collect 50 μ L of the cell culture supernatant from each well.
- Add 50 μ L of Griess Reagent to each 50 μ L of supernatant in a new 96-well plate.
- Incubate the plate at room temperature for 10 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
- Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples from the standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated vehicle control. The IC₅₀ value can be determined from the dose-response curve.

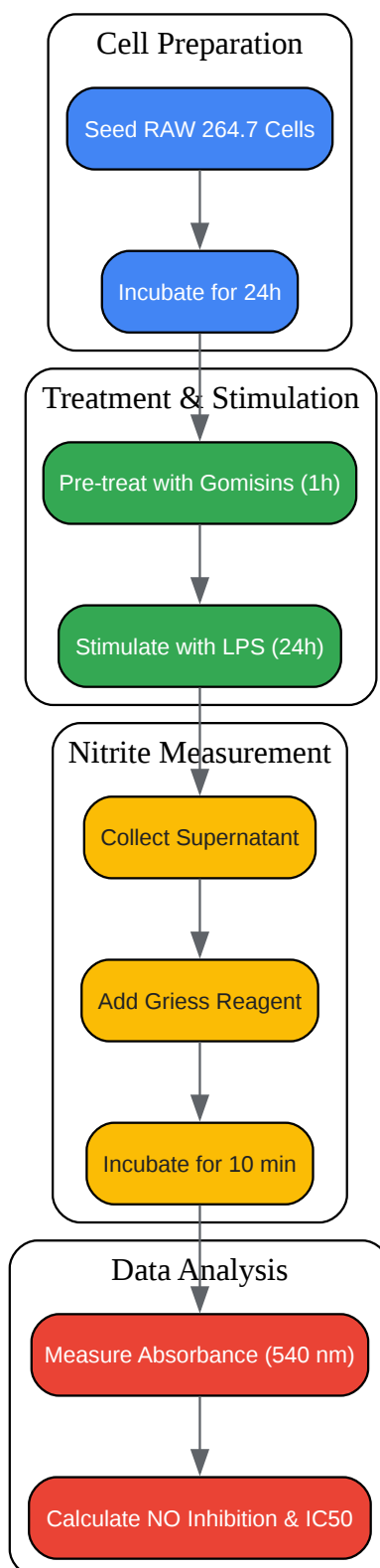
Signaling Pathways and Mechanisms of Action

The biological effects of gomisins compounds are mediated through their interaction with various cellular signaling pathways.



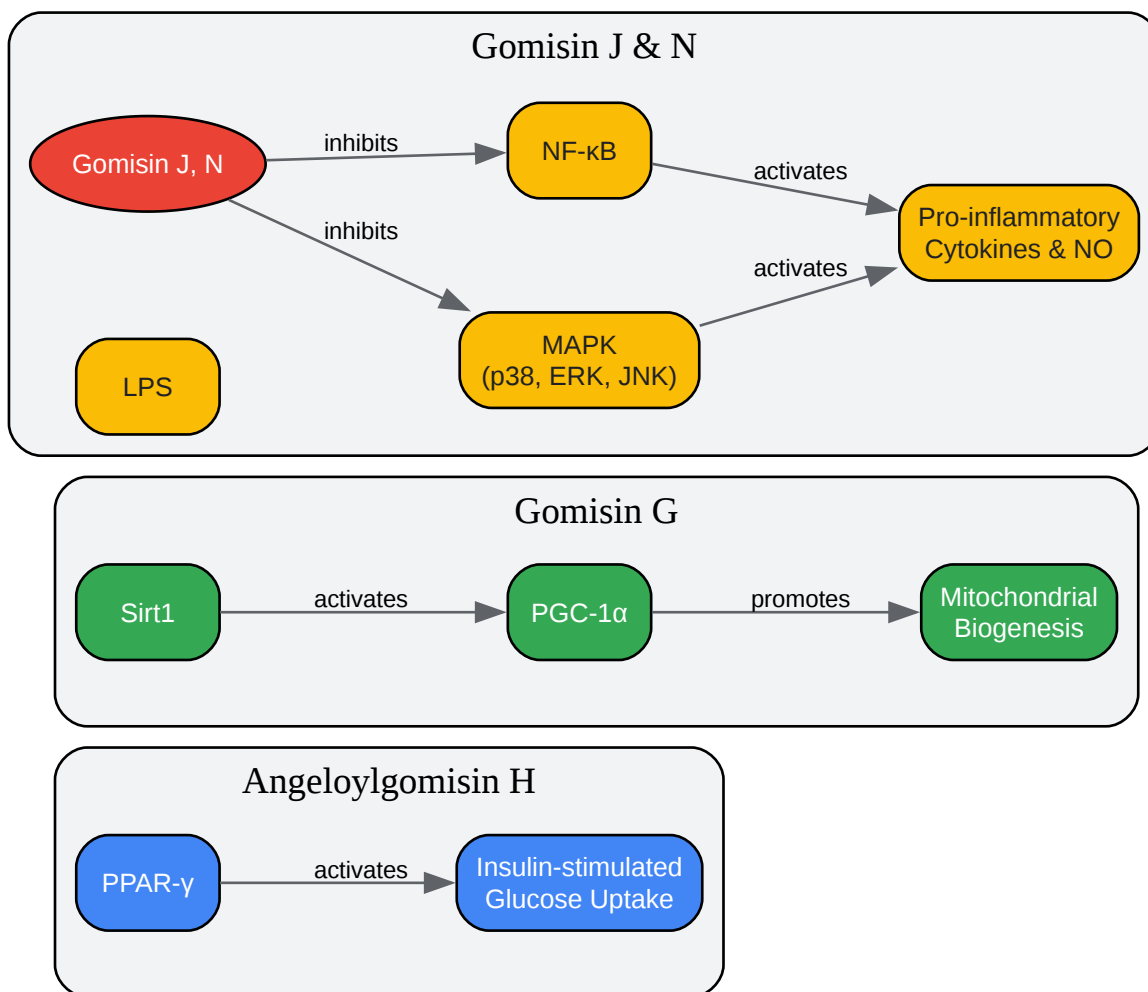
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Caption: Workflow for MTT Cytotoxicity Assay.



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Caption: Workflow for Nitric Oxide Assay.



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Caption: Simplified Signaling Pathways of Gomisins.

Conclusion

Angeloylgomisin H demonstrates a distinct profile of biological activities, particularly in its anti-diabetic and myocardial protective effects, which may be attributed to its unique chemical structure. While its cytotoxic and anti-inflammatory activities appear to be moderate compared to some other gomisins, further research with standardized protocols is necessary for a definitive comparison. The information and experimental protocols provided in this guide serve as a foundation for future investigations into the therapeutic potential of this promising class of natural compounds.

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